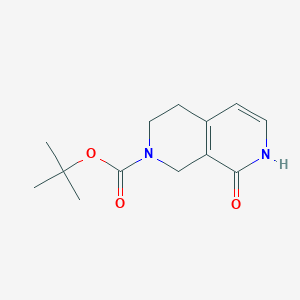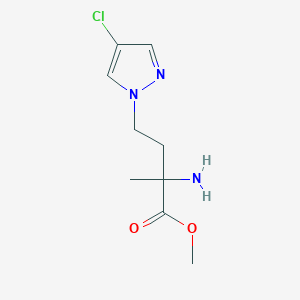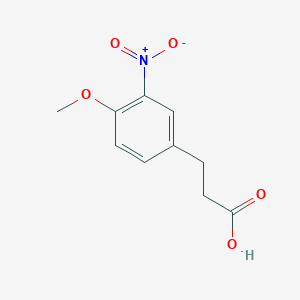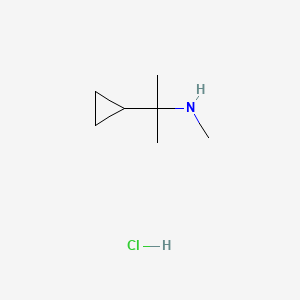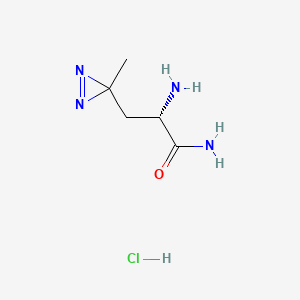
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a diazirine ring, which is known for its utility in photoaffinity labeling, a technique used to study molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride typically involves multiple steps, starting from commercially available precursors One common synthetic route includes the formation of the diazirine ring through the reaction of a suitable precursor with a diazo compound under controlled conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The diazirine ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the diazirine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazirine ring can lead to the formation of diazo compounds, while reduction can yield amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride has several scientific research applications:
Chemistry: Used in photoaffinity labeling to study molecular interactions and binding sites.
Biology: Helps in identifying protein-protein interactions and mapping active sites in enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, allowing researchers to capture and study transient molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-amino-3-(3-phenyl-3H-diazirin-3-yl)propanamide hydrochloride
- (2S)-2-amino-3-(3-ethyl-3H-diazirin-3-yl)propanamide hydrochloride
Uniqueness
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanamide hydrochloride is unique due to its specific diazirine ring structure, which provides distinct reactivity under UV light. This makes it particularly useful for photoaffinity labeling, a technique not as effectively performed by other similar compounds.
Eigenschaften
Molekularformel |
C5H11ClN4O |
|---|---|
Molekulargewicht |
178.62 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3-methyldiazirin-3-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C5H10N4O.ClH/c1-5(8-9-5)2-3(6)4(7)10;/h3H,2,6H2,1H3,(H2,7,10);1H/t3-;/m0./s1 |
InChI-Schlüssel |
HXBZECDBEVRJDR-DFWYDOINSA-N |
Isomerische SMILES |
CC1(N=N1)C[C@@H](C(=O)N)N.Cl |
Kanonische SMILES |
CC1(N=N1)CC(C(=O)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride](/img/structure/B15313909.png)



